Biosynthetic Pathway: 14,15-LTC4 is an Exclusively 15-LO-1-Derived Eoxin, Not a 5-LO-Derived Cys-LT
14,15-LTC4 is synthesized exclusively through the 15-lipoxygenase-1 (15-LO-1) pathway, a feature that distinguishes it from the classic 5-lipoxygenase (5-LO) pathway responsible for LTC4, LTD4, and LTE4 [1]. This fundamental difference is not a matter of potency but of origin: it serves as a specific biomarker and functional probe for 15-LO-1 activity in eosinophils, mast cells, and certain cancer cells like Hodgkin Reed-Sternberg cells [2].
| Evidence Dimension | Biosynthetic pathway and enzyme specificity |
|---|---|
| Target Compound Data | Product of the 15-LO-1 pathway (15(S)-HpETE → 14,15-LTA4 → 14,15-LTC4) |
| Comparator Or Baseline | Classic cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of the 5-LO pathway (5(S)-HpETE → LTA4 → LTC4) |
| Quantified Difference | Pathway exclusivity; 14,15-LTC4 formation is not inhibited by 5-LO inhibitors (e.g., zileuton) but is inhibited by 15-LO-1 inhibitors |
| Conditions | Human eosinophils, mast cells, and Hodgkin Reed-Sternberg cells |
Why This Matters
Procurement of 14,15-LTC4 is essential for experiments designed to interrogate the 15-LO-1 pathway, as it is the only commercially available primary product of this cascade.
- [1] Feltenmark S, Gautam N, Brunnström A, Griffiths W, Backman L, Edenius C, Lindbom L, Björkholm M, Claesson HE. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells. Proc Natl Acad Sci U S A. 2008;105(2):680-685. View Source
- [2] Claesson HE, Griffiths WJ, Brunnström A, Schain F, Andersson E, Feltenmark S, Johnson HA, Porwit A, Sjöberg J, Björkholm M. Hodgkin Reed-Sternberg cells express 15-lipoxygenase-1 and are putative producers of eoxins in vivo. FEBS J. 2008;275(16):4222-4234. View Source
